![molecular formula C13H20ClNO B1419501 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride CAS No. 1185304-38-4](/img/structure/B1419501.png)

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride

Overview

Description

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a chemical compound with the following properties:

- Molecular Formula : C<sub>13</sub>H<sub>29</sub>NO•HCl

- Molecular Weight : 241.76 g/mol

- Appearance : The compound likely exists as a white or off-white crystalline powder.

Synthesis Analysis

The synthesis of this compound involves the reaction between 3-methylbenzyl chloride and piperidine in the presence of hydrochloric acid (HCl). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

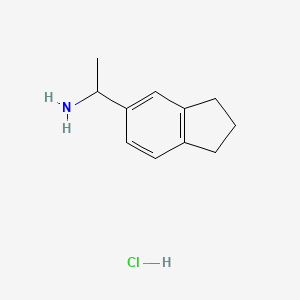

Molecular Structure Analysis

The molecular structure of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with a 3-methylbenzyl group attached via an ether linkage. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring by HCl.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : The ether linkage can be cleaved under acidic or basic conditions.

- Substitution Reactions : The 3-methylbenzyl group may undergo substitution reactions.

- Salt Formation : Interaction with other acids or bases can lead to different salts.

Physical And Chemical Properties Analysis

- Solubility : The compound is likely soluble in polar solvents (e.g., water, methanol).

- Melting Point : The melting point can be determined experimentally.

- Stability : It should be stored away from light, moisture, and extreme temperatures.

Scientific Research Applications

Piperidine Compounds in Drug Discovery and Environmental Impact

Pharmacological Importance of Piperidine Compounds : Piperidine structures have become significant in drug discovery projects due to their three-dimensional chemical space. Strategies for synthesizing spiropiperidines, a subclass of piperidine compounds, have gained attention, primarily focusing on drug discovery, indicating the broad pharmacological potential of this class of compounds (Griggs, Tape, & Clarke, 2018).

Environmental Impact and Fate of Similar Compounds : Compounds with structures similar to 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride, such as benzophenone-3 and other sunscreen active ingredients, have been studied for their environmental impact. These studies have revealed their presence in various ecosystems, indicating their potential environmental persistence and the need for understanding their fate and behavior in aquatic and terrestrial environments (Schneider & Lim, 2019).

Application in Treatment of Organic Pollutants : The role of certain piperidine derivatives in the treatment of organic pollutants has been explored. Redox mediators in conjunction with enzymes like laccases and peroxidases have shown promise in transforming recalcitrant compounds, highlighting the potential application of piperidine structures in environmental remediation (Husain & Husain, 2007).

Safety And Hazards

- Toxicity : Assess the compound’s toxicity based on available data.

- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

- Disposal : Follow proper disposal guidelines for hazardous chemicals.

Future Directions

Research avenues include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Explore modifications to enhance properties.

- Applications : Assess its utility in drug development or organic synthesis.

Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details12.

properties

IUPAC Name |

4-[(3-methylphenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-15-13-5-7-14-8-6-13;/h2-4,9,13-14H,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URERXPUJHMUFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride | |

CAS RN |

1185304-38-4 | |

| Record name | Piperidine, 4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)

![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)